3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid
Overview
Description
3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid is an organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a prop-2-enoic acid backbone. It is commonly studied for its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid typically involves the condensation of 4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Saturated acids.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Scientific Research Applications
3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The biological effects of 3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid are primarily attributed to its ability to modulate oxidative stress and inflammation pathways. The hydroxyphenyl group can scavenge reactive oxygen species, thereby reducing oxidative damage. Additionally, the compound can inhibit the activity of pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Shares the hydroxyphenyl group but lacks the phenyl group on the prop-2-enoic acid backbone.
4-Hydroxycinnamic acid: Similar structure but with a different substitution pattern on the aromatic ring.
3-(4-Hydroxyphenyl)amino)propanoic acid: Contains an amino group instead of a phenyl group.
Uniqueness: 3-(4-Hydroxyphenyl)-2-phenylprop-2-enoic acid is unique due to the presence of both hydroxyphenyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXUWNPJYOWVDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6962-09-0 | |
Record name | 4-Hydroxy-alpha-phenylcinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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